Cas no 518350-11-3 (N-[2-amino-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide)

N-[2-amino-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide is a heterocyclic compound featuring a thiazole core substituted with an acetamide group and a thienyl moiety. Its structural characteristics make it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules. The presence of both amino and thienyl groups enhances its reactivity, enabling diverse functionalization for applications in drug discovery. This compound exhibits potential as a building block for thiazole-based derivatives, which are known for their antimicrobial, anti-inflammatory, and anticancer properties. Its well-defined chemical structure ensures consistency in synthetic pathways, supporting reproducibility in research and development.
N-[2-amino-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide structure
518350-11-3 structure
商品名:N-[2-amino-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide
CAS番号:518350-11-3
MF:C9H9N3OS2
メガワット:239.31725859642
CID:3029087

N-[2-amino-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide 化学的及び物理的性質

名前と識別子

    • N-[2-amino-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide
    • N-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)acetamide
    • Acetamide, N-[2-amino-4-(2-thienyl)-5-thiazolyl]-
    • インチ: 1S/C9H9N3OS2/c1-5(13)11-8-7(12-9(10)15-8)6-3-2-4-14-6/h2-4H,1H3,(H2,10,12)(H,11,13)
    • InChIKey: FRBSZMIINJLVAW-UHFFFAOYSA-N
    • ほほえんだ: C(NC1SC(N)=NC=1C1SC=CC=1)(=O)C

N-[2-amino-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1432779-500mg
N-(2-amino-4-(thiophen-2-yl)thiazol-5-yl)acetamide
518350-11-3 98%
500mg
¥2898.00 2024-05-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1432779-1g
N-(2-amino-4-(thiophen-2-yl)thiazol-5-yl)acetamide
518350-11-3 98%
1g
¥3318.00 2024-05-10

N-[2-amino-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide 関連文献

N-[2-amino-4-(2-thienyl)-1,3-thiazol-5-yl]acetamideに関する追加情報

Introduction to N-[2-amino-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide (CAS No. 518350-11-3)

N-[2-amino-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 518350-11-3, belongs to a class of molecules known for their potential biological activity. The unique structural features of this compound, particularly its thiazole and thiophene moieties, make it a promising candidate for further investigation in various therapeutic applications.

The molecular structure of N-[2-amino-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide consists of an acetamide group attached to a thiazole ring, which is further substituted with an amino group and a thiophene ring at the 4-position. This arrangement contributes to its distinct chemical properties and reactivity, making it a valuable scaffold for designing novel bioactive molecules. The presence of both nitrogen and sulfur atoms in its structure enhances its potential interactions with biological targets, which is a critical factor in drug discovery.

In recent years, there has been growing interest in thiazole derivatives due to their wide range of biological activities. Thiazole-based compounds have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. Among these derivatives, N-[2-amino-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide has shown particular promise in preclinical studies. Its ability to interact with specific enzymes and receptors has been explored in detail, providing insights into its potential therapeutic applications.

One of the most compelling aspects of N-[2-amino-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide is its potential role in addressing unmet medical needs. Researchers have been particularly interested in its ability to modulate inflammatory pathways and inhibit the activity of key enzymes involved in cancer progression. The compound's structure allows it to bind effectively to target proteins, thereby disrupting pathological processes that contribute to disease development.

The synthesis of N-[2-amino-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide involves a series of well-defined chemical reactions that highlight the expertise required in organic synthesis. The process typically begins with the preparation of the thiazole core, followed by functionalization with the thiophene ring and subsequent attachment of the acetamide group. Each step must be carefully controlled to ensure high yield and purity, which are essential for subsequent biological evaluation.

In terms of biological activity, N-[2-amino-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide has been evaluated in various in vitro and in vivo models. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by targeting specific signaling pathways. Additionally, it has shown promise in reducing inflammation by modulating the expression of pro-inflammatory cytokines. These findings suggest that this compound could be developed into a novel therapeutic agent for treating chronic inflammatory diseases and cancer.

The pharmacokinetic properties of N-[2-amino-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide are also an important consideration in drug development. Research has indicated that this compound exhibits reasonable bioavailability and stability under physiological conditions. Its solubility profile suggests potential for oral administration, which would enhance patient compliance if developed into a drug product.

Emerging research also highlights the compound's potential role in combination therapy. By acting on multiple targets or pathways simultaneously, N-[2-amino-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide could synergize with existing treatments to improve therapeutic outcomes. This approach is particularly relevant in oncology, where combination therapies are often necessary to overcome drug resistance and enhance efficacy.

The future direction of research on N-[2-amino-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide includes further optimization of its chemical structure to improve potency and reduce potential side effects. Computational modeling and high-throughput screening techniques are being employed to identify structural modifications that could enhance its biological activity. Additionally, preclinical studies are being designed to evaluate its safety profile and pharmacokinetic properties in animal models.

In conclusion, N-[2-amino-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide (CAS No. 518350-11-3) represents a promising chemical entity with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activity make it a valuable candidate for further investigation. As research continues to uncover new therapeutic possibilities, this compound is poised to play a crucial role in addressing critical medical challenges.

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